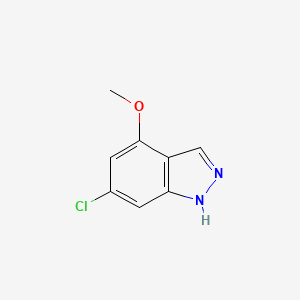

6-クロロ-4-メトキシ-1H-インダゾール

概要

説明

6-Chloro-4-methoxy-1H-indazole is a chemical compound with the linear formula C8H7CLN2O . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed to synthesize these heterocycles . For instance, a selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, with the outcomes determined by the nature of the cathode material .

Chemical Reactions Analysis

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The reactions of 1H-indazole and its 4-, 5-, 6-, and 7-substituted derivatives have been studied, with the reactions corresponding to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-methoxy-1H-indazole include a molecular weight of 182.61 . More detailed information about its physical and chemical properties was not found in the retrieved documents.

科学的研究の応用

抗がん活性

このインダゾール誘導体は、特に新規化学療法薬の開発において、腫瘍学研究において有望である。 がん細胞の増殖と生存を阻害する能力により、がん治療におけるさらなる研究の候補となっている .

抗うつ効果

研究によると、6-クロロ-4-メトキシ-1H-インダゾールは、うつ病の治療に役立つ可能性がある。 神経伝達物質系との相互作用により、効力が高く、副作用が少ない新しい抗うつ薬につながる可能性がある .

抗炎症作用

この化合物の抗炎症作用は、重要な関心の的である。 関節リウマチや炎症性腸疾患などの慢性炎症性疾患の新しい薬剤の開発に使用できる可能性がある .

抗菌剤

6-クロロ-4-メトキシ-1H-インダゾールの抗菌活性は研究されている。 特に抗生物質耐性が増加している時代において、新しい抗生物質の開発に貢献できる可能性がある .

ホスホイノシチド3-キナーゼ阻害

この化合物は、ホスホイノシチド3-キナーゼδの選択的阻害剤として、呼吸器疾患の治療に役立つ可能性がある。 このキナーゼに対する特異性により、標的療法が実現し、オフターゲット効果が少なくなる可能性がある .

抗増殖作用

このインダゾール誘導体は、さまざまな腫瘍細胞株に対する抗増殖活性を評価されている。 これは、がん細胞の増殖を阻害する薬剤の開発に役立つことを示唆している .

その他のインダゾール誘導体の合成

6-クロロ-4-メトキシ-1H-インダゾールは、幅広いインダゾール誘導体の合成における前駆体として役立つ。 これらの誘導体は、さまざまな薬理作用を示し、創薬および開発において貴重である .

作用機序

Target of Action

The primary targets of 6-Chloro-4-methoxy-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

6-Chloro-4-methoxy-1H-indazole acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This results in changes in the cell cycle and volume regulation, which can have significant effects on the cell’s function and survival .

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes, including cell cycle regulation and volume control . These processes are critical for cell survival and function, and their disruption can lead to various cellular effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 18261 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 6-Chloro-4-methoxy-1H-indazole’s action are largely dependent on its interaction with its primary targets. By inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt cell cycle regulation and volume control . This can lead to various effects, including cell death, which may be beneficial in the treatment of diseases such as cancer .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-4-methoxy-1H-indazole was not found in the retrieved documents, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

将来の方向性

Indazole-containing derivatives have shown promise in various fields of medicinal chemistry, and numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on designing and synthesizing new series of derivatives to enhance their pharmacological activities .

生化学分析

Biochemical Properties

6-Chloro-4-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-Chloro-4-methoxy-1H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Cellular Effects

6-Chloro-4-methoxy-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 6-Chloro-4-methoxy-1H-indazole may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

特性

IUPAC Name |

6-chloro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZHYSDVONQYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646197 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-62-0 | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![3-[4-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride](/img/structure/B1371814.png)

![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)